molecular formula C12H8ClKO B096237 3-Chloro-2-biphenylol potassium salt CAS No. 18128-17-1

3-Chloro-2-biphenylol potassium salt

Cat. No.: B096237
CAS No.: 18128-17-1
M. Wt: 242.74 g/mol
InChI Key: MNVHODLJABCKMB-UHFFFAOYSA-M
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Description

3-Chloro-2-biphenylol potassium salt (CAS 18128-17-1) is an organochlorine compound with a molecular formula of C12H9ClO·K and a molecular weight of 242.74 g/mol . This research chemical is characterized by a boiling point of approximately 317.5°C and a flash point of 138.8°C, which are important parameters for safe handling and storage . It is supplied as a high-purity solid, typically with a minimum assay of 99% . As a derivative of biphenylol, this potassium salt falls into a class of compounds recognized for their utility in scientific and industrial research, particularly as an intermediate in organic synthesis . Its structure suggests potential applications in the development of specialty chemicals and functional materials. Researchers value this compound for its use in exploring new synthetic pathways and in various laboratory-scale investigations. Safe laboratory practices must be observed when handling this material. This includes working in a well-ventilated area, wearing suitable protective clothing, and avoiding the formation of dust and aerosols . It should be stored tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

CAS No.

18128-17-1

Molecular Formula

C12H8ClKO

Molecular Weight

242.74 g/mol

IUPAC Name

potassium;2-chloro-6-phenylphenolate

InChI

InChI=1S/C12H9ClO.K/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1

InChI Key

MNVHODLJABCKMB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+]

Other CAS No.

18128-17-1

Synonyms

6-Chloro-2-phenylphenol, potassium salt

Origin of Product

United States

Comparison with Similar Compounds

Sodium 5-Chloro-2-biphenylolate (CAS 63992-41-6)

Structural Differences :

  • Substituent Position : The sodium salt features a chlorine atom at position 5 (vs. position 3 in the potassium salt) and a phenyl group at position 2, creating a positional isomer .
  • Counterion : Sodium (Na⁺) vs. potassium (K⁺), affecting ionic radius (Na⁺: 0.95 Å; K⁺: 1.33 Å) and solubility.

Physicochemical Properties :

  • Potassium salts generally exhibit lower water solubility but higher organic solvent compatibility than sodium salts due to larger ionic size. For example, sodium 5-chloro-2-biphenylolate may dissolve more readily in aqueous systems, whereas the potassium salt could favor polar aprotic solvents like DMSO .
N-(4-Chloro-2-substituted Benzenesulfonyl)cyanamide Potassium Salts

Structural Contrast :

  • Compounds such as 9 (N-[4-Chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide potassium salt) and 10 (N-{4-Chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}cyanamide potassium salt) feature sulfonyl cyanamide and alkylthio groups, unlike the biphenylol backbone of 3-chloro-2-biphenylol potassium salt .

Key Properties :

  • Melting Points : Compound 9 (231–233°C) and 10 (126–129°C) show significant variation due to substituent bulk and symmetry. The potassium salt of 3-chloro-2-biphenylol likely has a higher melting point (>200°C) owing to aromatic stacking.
  • Spectral Data :
    • IR : Absence of sulfonyl (1342–1151 cm⁻¹) or cyanamide (2175–2179 cm⁻¹) peaks in this compound; instead, C-O-K vibrations (~1250–1150 cm⁻¹) dominate .
    • ¹H-NMR : Aromatic protons in this compound would resonate near δ 7.0–7.5 ppm, with splitting patterns influenced by chlorine’s electron-withdrawing effect .
Neutral Chlorinated Biphenyls (e.g., 3-Chlorobiphenyl)

Functional Group Difference :

  • Neutral chlorobiphenyls lack the hydroxyl/phenolate group, rendering them less acidic and reactive. For example, 3-chlorobiphenyl (CAS 2050-67-1) is non-ionic and lipophilic .

Physicochemical Behavior :

  • Solubility : this compound is water-soluble (ionized), while 3-chlorobiphenyl is hydrophobic (log P ~4.5).
  • Reactivity: The phenolate group in the potassium salt facilitates electrophilic substitution (e.g., nitration), whereas neutral chlorobiphenyls undergo slower halogenation .

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